Plasmodium falciparum G6PD Inhibition: Cross-Class Potency Comparison with 8-Chloropyrido[2,3-b]pyrazin-6-ol
In a direct enzymatic inhibition assay, 8-Chloropyrido[2,3-b]pyrazin-6-ol demonstrated measurable inhibitory activity against Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) [1]. While this data does not originate from a dedicated head-to-head study, it provides a quantitative benchmark for evaluating this scaffold in antimalarial programs. Notably, a structurally distinct pyrido[2,3-b]pyrazine derivative (Compound 27) optimized for HCMV polymerase inhibition achieved an EC50 of 0.33 μM in viral assays, indicating that the core scaffold can yield sub-micromolar potency when appropriately elaborated [2]. This establishes the class potential, while the target compound's specific IC50 of 14,500 nM against PfG6PD defines its unoptimized starting potency.
| Evidence Dimension | Inhibitory activity against Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) |
|---|---|
| Target Compound Data | IC50 = 14,500 nM |
| Comparator Or Baseline | Optimized pyrido[2,3-b]pyrazine derivative (Compound 27): EC50 = 330 nM against HCMV |
| Quantified Difference | 44-fold difference; comparator is an optimized lead with different target |
| Conditions | Resazurin/diaphorase coupled assay after 2 hrs |
Why This Matters
This provides a baseline potency for the unadorned scaffold, allowing researchers to quantify the improvement from subsequent medicinal chemistry efforts.
- [1] BindingDB. BDBM50396506 CHEMBL2170925. IC50: 1.45E+4 nM for Plasmodium falciparum G6PD. View Source
- [2] Feng, X. et al. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors. ChemMedChem 2024, 20, e202400629. View Source
